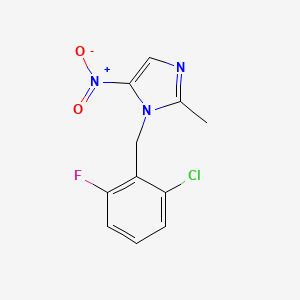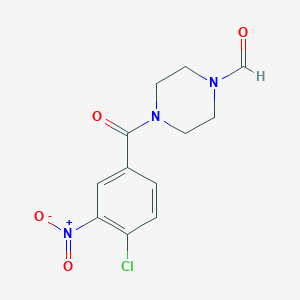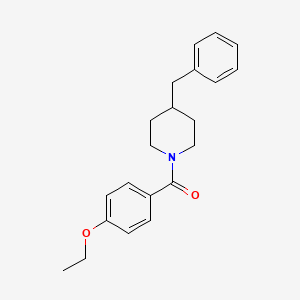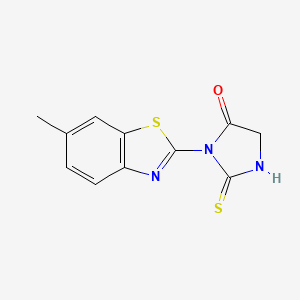![molecular formula C18H27N3O2S B5848836 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)
4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, also known as MPPEB, is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound belongs to the class of sulfonamide compounds, which have been known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are responsible for inhibiting the activity of neurons in the brain. This inhibition of neuronal activity may explain the anticonvulsant and analgesic activities of 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide.
Biochemical and Physiological Effects:
4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In animal models, it has been reported to decrease the release of inflammatory mediators such as prostaglandins and cytokines. In addition, 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide has been shown to increase the levels of neurotransmitters such as GABA and serotonin in the brain. These effects suggest that 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide may have potential therapeutic applications in the treatment of inflammatory and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide is its ability to cross the blood-brain barrier, which allows it to act directly on the brain. In addition, 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide has been shown to have a high affinity for GABA receptors, which makes it a potent modulator of neuronal activity. However, one of the limitations of 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide is its low solubility in water, which can make it difficult to administer in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can produce 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide in larger quantities. Another area of interest is the investigation of the potential therapeutic applications of 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide in the treatment of neurological disorders such as epilepsy, chronic pain, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with a mixture of 2-pyrrolidinone and 1-piperidine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide. This synthesis method has been reported in several scientific publications and has been successfully replicated in various laboratories.
Aplicaciones Científicas De Investigación
4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide has been studied extensively in scientific research due to its potential as a drug candidate. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. In addition, 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide has been shown to have a positive effect on learning and memory in animal models. These findings suggest that 4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, chronic pain, and Alzheimer's disease.
Propiedades
IUPAC Name |
(NE)-4-methyl-N-(2-piperidin-1-yl-1-pyrrolidin-1-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-16-7-9-17(10-8-16)24(22,23)19-18(21-13-5-6-14-21)15-20-11-3-2-4-12-20/h7-10H,2-6,11-15H2,1H3/b19-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDUJEFLSRUZLI-VHEBQXMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCCC2)/N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)
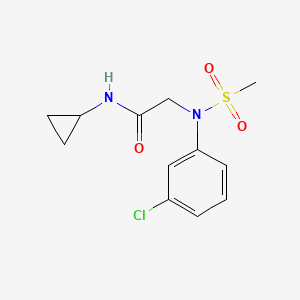



![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)

